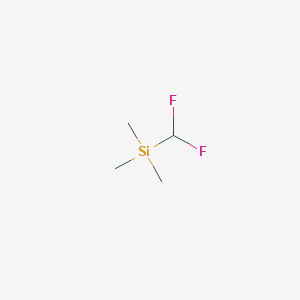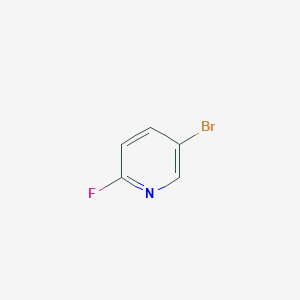
5-Bromo-2-fluoropyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-bromo-2-fluoropyridine derivatives has been achieved through various methodologies. For instance, one approach involves the palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines, leading to the formation of 2-amino-5-fluoropyridines in significant yields (Pauton et al., 2019). Another route includes the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones starting from this compound, showcasing its role as a precursor in creating functionalized pyridine derivatives (Sutherland & Gallagher, 2003).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromo and fluoro substituents on the pyridine ring. These halogen atoms significantly influence the electronic and steric properties of the molecule, affecting its reactivity patterns. The structure allows for selective functionalization at different positions on the pyridine ring.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, such as palladium-catalyzed amination, enabling the chemoselective introduction of amino groups into the pyridine ring. This reactivity pattern is valuable for synthesizing a wide range of pyridine-based compounds with potential biological activities (Stroup et al., 2007).
Scientific Research Applications
Building Blocks for Medicinal Chemistry : 5-Bromo-2-chloro-4-fluoro-3-iodopyridine and related compounds are synthesized as valuable building blocks for medicinal chemistry research, aiding in the development of new pharmaceuticals (Wu et al., 2022).
Selective Functionalization : Chemoselective functionalization of related compounds allows for selective bromide substitution and dihalo adduct formation under various conditions, demonstrating the compound's versatility in chemical reactions (Stroup et al., 2007).
Organic Synthesis & Drug Discovery : 5-Bromo-2-fluoropyridine derivatives are used in the versatile synthesis of 2-fluoropyridines and 2-pyridones, which have potential applications in organic synthesis and drug discovery (Sutherland & Gallagher, 2003).
Radiopharmaceuticals : Novel methods have been developed for preparing fluorine-18-labelled fluoropyridine derivatives, useful for radiopharmaceutical applications in Positron Emission Tomography (Abrahim et al., 2006).
Potential in Organic Synthesis and Catalysis : 2-chloro-5-fluoropyridine is a highly volatile compound with potential applications in organic synthesis and catalysis (Hand & Baker, 1989).
Fluorinated Pyrimidines in Cancer Chemotherapy : Clinically, 5-fluorinated pyrimidines like 5-FU and 5-FUDR are useful in the palliation of advanced cancer patients, particularly in breast and gastrointestinal tract tumors (Heidelberger & Ansfield, 1963).
Improved Stability and Imaging Potential : Diaryliodonium salts with fluoropyridines improve stability and potential for imaging applications, enhancing the utility of these compounds in medical diagnostics (Carroll et al., 2007).
Radiolabelled Oligonucleotides Synthesis : An 18F-labelled pyridine-based alkylating agent has been developed for high yield conjugation of radiolabelled oligonucleotides, with potential preclinical and clinical applications (von Guggenberg et al., 2009).
Macromolecule Labelling : [18F]FPyKYNE is a fluoropyridine‐based alkyne reagent designed for the fluorine‐18 labelling of macromolecules using click chemistry, showing high incorporation yields (Kuhnast et al., 2008).
Basicity Gradient-Driven Isomerization : Creating structural manifolds from a common precursor like halopyridines can yield complex structures with diverse properties, beneficial for multiple industries (Schlosser & Bobbio, 2002).
Mechanism of Action
Target of Action
5-Bromo-2-fluoropyridine is a halogenated pyridine derivative that is used as a molecular scaffold for many active pharmaceutical ingredients (APIs) such as inhibitors of neuropeptide Y receptor Y5, inhibitors of the main protease of SARS-CoV-2, and inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy . The bromine and fluorine substituents have different reactivity, which allows for diverse interactions with various targets .
Mode of Action
The mode of action of this compound is largely dependent on its reactivity. The fluorine substituent favors nucleophilic aromatic substitution, while the bromine substituent prefers copper/palladium catalyzed C-C/C-N coupling . This allows for the formation of various biologically active compounds through selective reactions .
Biochemical Pathways
This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Its physical properties such as boiling point (162-164 °c/750 mmhg) and density (171 g/mL at 25 °C) have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific biochemical reactions it undergoes and the resulting compounds formed. For example, it has been used to synthesize inhibitors of the main protease of SARS-CoV-2, potentially contributing to antiviral activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, safety data indicates that the compound is combustible and can cause eye, skin, and respiratory irritation . These factors can influence the compound’s action, efficacy, and stability in different environments.
Safety and Hazards
5-Bromo-2-fluoropyridine is classified as a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
5-bromo-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-1-2-5(7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUQKYGWKHTRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382478 | |
| Record name | 5-Bromo-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
766-11-0 | |
| Record name | 5-Bromo-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Bromo-2-fluoropyridine a useful building block in organic synthesis?
A1: this compound is a versatile starting material for synthesizing more complex molecules. The research demonstrates this by outlining a synthetic route using this compound to create a variety of 3,5-disubstituted 2-fluoropyridines and their corresponding 2-pyridones. [] This is possible due to the reactivity of both the bromine and fluorine substituents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)
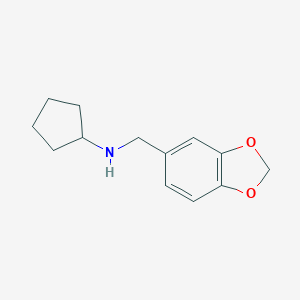
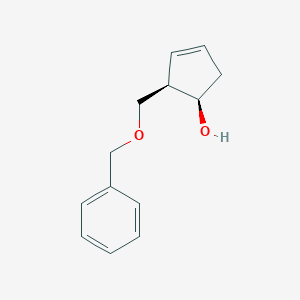
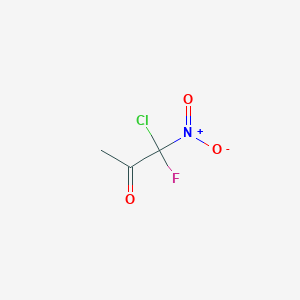
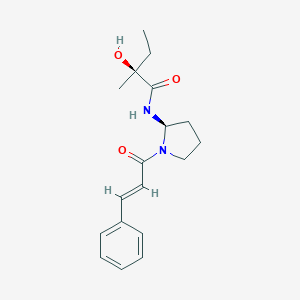
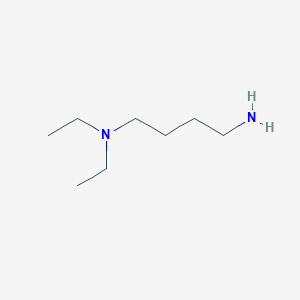

![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B44985.png)
![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)
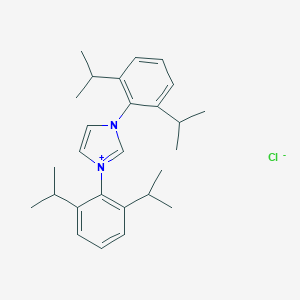
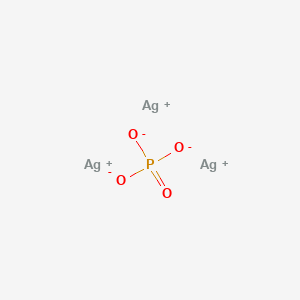

![2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one](/img/structure/B44993.png)
